3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one
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Overview
Description
3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one is a nitrogen-containing heterocyclic compound It is a derivative of piperazine, which is widely used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the intramolecular cyclization of N-substituted pyrroles with hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-4-(3-oxobutyl)piperazin-2-one: Similar structure with a different substituent at the 4-position.
3,3-Dimethyl-4-[(4-methylphenyl)carbonyl]piperazin-2-one: Another derivative with a different functional group at the 4-position.
Uniqueness
3,3-Dimethyl-4-(2-methylpropyl)piperazin-2-one is unique due to its specific substituent at the 4-position, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
3,3-dimethyl-4-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C10H20N2O/c1-8(2)7-12-6-5-11-9(13)10(12,3)4/h8H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
BPBWTVWRFQKPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCNC(=O)C1(C)C |
Origin of Product |
United States |
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